

Dihydro Cuminyl Alcohol vs. Perillyl Alcohol: A Comparative Analysis

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Compound of Interest		
Compound Name:	Dihydro cuminyl alcohol	
Cat. No.:	B15511849	Get Quote

In the landscape of phytochemical research and drug development, precise molecular identification is paramount. A notable point of confusion exists regarding the compounds known as **dihydro cuminyl alcohol** and perillyl alcohol. Extensive review of chemical databases, supplier catalogs, and scientific literature reveals that "**dihydro cuminyl alcohol**" is overwhelmingly used as a synonym for "perillyl alcohol," with both names referring to the same chemical entity designated by the CAS Number 536-59-4.

While a single conflicting entry exists in the PubChem database (CID 56924101) describing a structural isomer under the name **dihydro cuminyl alcohol**, this appears to be an anomaly. For the practical purposes of researchers, scientists, and drug development professionals, the compound of significant biological interest is perillyl alcohol. This guide, therefore, presents a comprehensive comparison of the well-documented biological activities and properties of perillyl alcohol.

Perillyl alcohol (POH) is a naturally occurring monoterpenoid found in the essential oils of various plants, such as lavender, peppermint, and cherries.[1][2] It has garnered substantial attention for its therapeutic potential, particularly in oncology.

Chemical and Physical Properties



Property	Value	Reference(s)
IUPAC Name	(4-prop-1-en-2-ylcyclohex-1-en-1-yl)methanol	[3]
Synonyms	Dihydro cuminyl alcohol, Perillol, p-Mentha-1,8-dien-7-ol	[2]
CAS Number	536-59-4	[2]
Molecular Formula	C10H16O	[3]
Molar Mass	152.23 g/mol	[3]
Appearance	Colorless to light yellow liquid	-
Boiling Point	119-121 °C at 11 mmHg	-
Density	0.96 g/mL at 25 °C	-

Biological Activities: A Comparative Overview

Perillyl alcohol exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanisms of action are pleiotropic, affecting multiple cellular pathways.

Anticancer Activity

Perillyl alcohol has demonstrated potent anticancer effects in a variety of preclinical models, including pancreatic, breast, liver, and brain cancers.[4] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5]

Table 1: In Vitro Anticancer Activity of Perillyl Alcohol



Cell Line	Cancer Type	Endpoint	IC ₅₀ / Effect	Reference(s)
B16	Murine Melanoma	Growth Inhibition	IC50: 250 μM	[4]
PC12	Rat Pheochromocyto ma	Apoptosis Induction	500 μΜ	[4]
A549	Non-Small Cell Lung Cancer	Cytotoxicity	Dose-dependent	[6]
H520	Non-Small Cell Lung Cancer	Cytotoxicity	Dose-dependent	[6]
U87	Human Glioblastoma	Inhibition of Viability	Concentration- dependent	[5]
A172	Human Glioblastoma	Inhibition of Viability	Concentration- dependent	[5]

A significant focus of clinical research has been on the use of perillyl alcohol for glioblastoma, a highly aggressive brain tumor.[1][7] Intranasal administration is a promising delivery method that may bypass the blood-brain barrier.[1][8] A highly purified form of perillyl alcohol, NEO100, has undergone clinical trials for recurrent glioblastoma.[1][7][9]

Anti-inflammatory Activity

Perillyl alcohol has also been shown to possess anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.

Table 2: Anti-inflammatory Effects of Perillyl Alcohol



Model	Key Findings	Reference(s)
Imiquimod-induced psoriasis- like skin inflammation in mice	Reduced epidermal hyperplasia and PASI score; decreased serum levels of IL-6, IL-12/23, TNF-α, and IL-1β.	[10]
LPS-stimulated RAW 264.7 macrophages	Suppressed reactive oxygen species (ROS), NF-κB, and Nrf2 signaling; reduced nitrate levels and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).	[11][12]
Freund's Complete Adjuvant (FCA)-induced arthritis in rats	Alleviated joint inflammation, pannus formation, and bone erosion.	[11]

Antibacterial Activity

Perillyl alcohol exhibits antibacterial activity against a range of pathogenic bacteria.

Table 3: Antibacterial Activity of Perillyl Alcohol

Bacterial Strain	MIC (Minimum Inhibitory Concentration)	MBC (Minimum Bactericidal Concentration)	Reference(s)
Porphyromonas gingivalis	1600 μM (~243.6 μg/mL)	1600 μM (~243.6 μg/mL)	[13]
Fusobacterium nucleatum	1600 μM (~243.6 μg/mL)	1600 μM (~243.6 μg/mL)	[13]
Escherichia coli	256 μg/mL	512 μg/mL	[14]

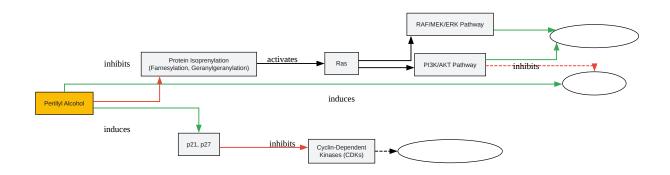
Signaling Pathways and Mechanisms of Action

Perillyl alcohol's diverse biological effects are a result of its interaction with multiple intracellular signaling pathways.



Anticancer Signaling Pathways

One of the earliest proposed mechanisms for perillyl alcohol's anticancer activity was the inhibition of protein isoprenylation, a key post-translational modification for small G-proteins like Ras, which are critical in cancer cell signaling.[3][4] By inhibiting farnesyltransferase and geranylgeranyltransferase, perillyl alcohol can disrupt Ras signaling, leading to cell cycle arrest and apoptosis.[2] It also induces apoptosis through the Fas/FasL pathway and by modulating the expression of Bcl-2 family proteins.[3][15] Furthermore, perillyl alcohol can arrest the cell cycle in the G1 phase by upregulating cyclin-dependent kinase inhibitors such as p21 and p27. [4][16]



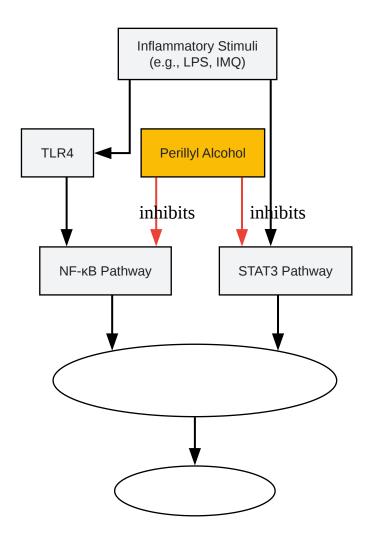
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Simplified signaling pathway of perillyl alcohol's anticancer activity.

Anti-inflammatory Signaling Pathways

In inflammatory conditions, perillyl alcohol has been shown to downregulate the NF-κB and STAT3 signaling pathways.[10] It also appears to modulate the Keap1/Nrf2 pathway, which is involved in the antioxidant response.[11]





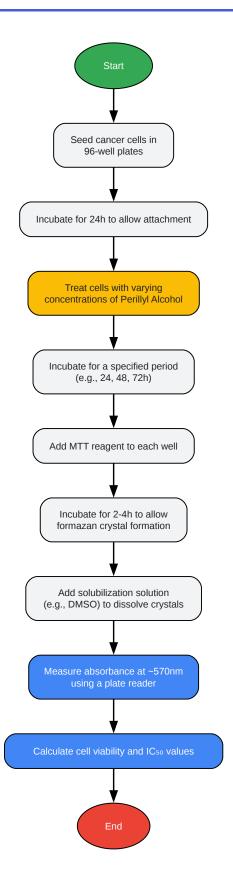
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Perillyl alcohol's modulation of key inflammatory signaling pathways.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a general representation based on methodologies used to assess the cytotoxic effects of perillyl alcohol.[5]





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A generalized workflow for determining cell viability using the MTT assay.



Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method used to determine the antibacterial efficacy of perillyl alcohol.[13]

- Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.
- Serial Dilution: Perillyl alcohol is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no POH) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., 24-72 hours).
- MIC Determination: The MIC is determined as the lowest concentration of perillyl alcohol that visibly inhibits bacterial growth.

Conclusion

In conclusion, **dihydro cuminyl alcohol** and perillyl alcohol are, for the vast majority of scientific and commercial applications, the same compound. Perillyl alcohol is a pleiotropic molecule with well-documented anticancer, anti-inflammatory, and antibacterial properties. Its ability to modulate multiple key signaling pathways, such as Ras, NF-kB, and STAT3, underscores its therapeutic potential. The ongoing clinical investigations, particularly for the treatment of glioblastoma via intranasal delivery, highlight the continued interest in this compound for drug development. The experimental data consistently demonstrates its efficacy across various preclinical models, providing a strong foundation for further research and clinical translation.

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